molecular formula C15H15FN4O2 B12233388 2-(4-fluorophenoxy)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide

2-(4-fluorophenoxy)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide

Cat. No.: B12233388
M. Wt: 302.30 g/mol
InChI Key: LEYJKGDJKJWBLK-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenoxy group, a pyrazinyl group, and an azetidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Azetidinyl Intermediate: The azetidinyl group can be synthesized through a cyclization reaction involving suitable precursors under controlled conditions.

    Introduction of the Pyrazinyl Group: The pyrazinyl group can be introduced through a nucleophilic substitution reaction using a pyrazine derivative.

    Attachment of the Fluorophenoxy Group: The final step involves the coupling of the fluorophenoxy group to the azetidinyl-pyrazinyl intermediate using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

2-(4-fluorophenoxy)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific biological pathways.

    Biological Research: It is used in biological assays to investigate its effects on cellular processes and molecular targets.

    Chemical Biology: The compound serves as a tool for probing chemical interactions and mechanisms within biological systems.

    Industrial Applications: It may be utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-fluorophenoxy)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide: shares structural similarities with other compounds containing fluorophenoxy, pyrazinyl, and azetidinyl groups.

    3-(4-fluorophenoxy)-N-[1-(pyrazin-2-yl)azetidin-3-yl]propanamide: A similar compound with a propanamide group instead of an acetamide group.

    2-(4-chlorophenoxy)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide: A compound with a chlorophenoxy group instead of a fluorophenoxy group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and a promising candidate for further investigation.

Properties

Molecular Formula

C15H15FN4O2

Molecular Weight

302.30 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide

InChI

InChI=1S/C15H15FN4O2/c16-11-1-3-13(4-2-11)22-10-15(21)19-12-8-20(9-12)14-7-17-5-6-18-14/h1-7,12H,8-10H2,(H,19,21)

InChI Key

LEYJKGDJKJWBLK-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC=CN=C2)NC(=O)COC3=CC=C(C=C3)F

Origin of Product

United States

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